Spiro[3.3]heptan-2-amine hydrochloride
Overview
Description
Spiro[3.3]heptan-2-amine hydrochloride is a chemical compound with the CAS Number: 1416439-08-1 . It has a molecular weight of 147.65 and its IUPAC name is spiro[3.3]hept-2-ylamine hydrochloride . The compound is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of this compound involves several steps . In one example, an ice-cooled solution of this compound was mixed with NEt3 in MeCN, then 1-(isocyanatomethyl)-3-(trifluoromethyl)benzene was added. The mixture was stirred at room temperature for 18 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N.ClH/c8-6-4-7(5-6)2-1-3-7;/h6H,1-5,8H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance . and is white in color .Scientific Research Applications
Synthesis of Conformationally Restricted Glutamic Acid Analogs
Spiro[3.3]heptan-2-amine hydrochloride is instrumental in synthesizing conformationally restricted glutamic acid analogs. These analogs, based on the spiro[3.3]heptane skeleton, have been designed to probe topologies of different glutamate receptors due to their fixed spatial orientation of the aminocarboxylate moiety and carboxylic group (Radchenko, Grygorenko, & Komarov, 2008).
Study of Spiro[3.3]alkyl and Spiro[3.3]alkylmethyl Radicals
The compound has been used in the generation and study of spiro[3.3]heptan-3-yl radicals, observed by e.s.r. spectroscopy. This research provides insights into the structural similarities and rearrangements of these radicals, contributing significantly to the understanding of spirocyclic compounds (Roberts, Walton, & Maillard, 1986).
Development of Fluorinated Building Blocks
This compound is utilized in the synthesis of fluorinated building blocks based on the spiro[3.3]heptane motif. These compounds, particularly notable for their three-dimensional shape and fluorine substitution patterns, are promising for medicinal chemistry applications (Chernykh et al., 2016).
Enzyme-Catalyzed Asymmetric Synthesis
This compound is also crucial in enzyme-catalyzed asymmetric synthesis. It has been used in the preparation of spiro[3.3]heptane derivatives with axial chirality, showcasing its potential in creating chiral compounds for pharmaceutical applications (Naemura & Furutani, 1990).
Structural Analysis in Drug Discovery
In drug discovery, the structural analysis of spiro[3.3]heptane-based compounds is essential. The study of this compound derivatives has contributed to understanding the spatial orientation of functional groups, aiding in the optimization of ADME parameters in lead compounds (Chernykh et al., 2015).
Optical Applications
The optical applications of this compound derivatives are also noteworthy. Optically active polymers derived from these compounds have shown significant potential in applications requiring high optical transparency and solubility (Tang, Miura, Imae, & Kawakami, 1999).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
spiro[3.3]heptan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-4-7(5-6)2-1-3-7;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHXOCHXRWKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-08-1 | |
Record name | Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminospiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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